![molecular formula C10H17NO B2767569 8-Methyl-2-azaspiro[4.5]decan-3-one CAS No. 1217862-78-6](/img/structure/B2767569.png)
8-Methyl-2-azaspiro[4.5]decan-3-one
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Overview
Description
8-Methyl-2-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of a suitable amine and ketone precursor . The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
8-Methyl-2-azaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Methyl-2-azaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.5]decan-3-one: Lacks the methyl group at the 8-position, which may affect its reactivity and biological activity.
1-Thia-4-azaspiro[4.5]decan-3-one:
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]: A more complex spirocyclic compound with additional functional groups, offering a broader range of reactivity and biological activities.
These comparisons highlight the unique structural features and potential applications of this compound.
Biological Activity
8-Methyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound that has attracted attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C11H17N, with a molecular weight of approximately 165.26 g/mol. The compound features a unique spirocyclic structure, which contributes to its reactivity and biological activity.
Antiviral Properties
Research indicates that compounds related to the azaspiro[4.5]decan scaffold exhibit antiviral properties, particularly against coronaviruses. A study highlighted that structural analogs of azaspiro[4.5]decan derivatives demonstrated significant inhibition of human coronavirus 229E with effective concentrations (EC50) ranging from 5.5 to 28 µM, depending on the substituents at the C-2 and C-8 positions of the molecule . Specifically, the presence of a methyl group at the C-2 position was crucial for antiviral activity, as unmethylated analogs showed no such effects.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that azaspiro compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve interaction with specific enzymes or receptors that regulate cell growth and survival pathways.
Antimicrobial Activity
This compound has demonstrated antimicrobial activities against various bacterial strains. The compound's structure allows it to interact with bacterial membranes or specific intracellular targets, leading to bactericidal effects. Studies have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It can modulate receptor function by interacting with binding sites, influencing signal transduction pathways that regulate cellular responses.
Case Study 1: Antiviral Screening
A screening program targeting small molecules for antiviral activity identified several azaspiro compounds as effective inhibitors of coronavirus replication. The study systematically varied substituents on the azaspiro scaffold and assessed their impact on antiviral efficacy, revealing a clear structure-activity relationship (SAR) that guided further optimization of lead compounds .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized a series of azaspiro derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications at specific positions significantly affected their anticancer potency, leading to the identification of promising candidates for further development in cancer therapy .
Data Summary
Activity Type | Target Pathogen/Cell Line | EC50/IC50 Values | Key Findings |
---|---|---|---|
Antiviral | Human Coronavirus 229E | 5.5 - 28 µM | Methyl substitution at C-2 essential for activity |
Anticancer | Various Cancer Cell Lines | Varies (specific IC50 not provided) | Induces apoptosis and inhibits proliferation |
Antimicrobial | Gram-positive & Gram-negative Bacteria | Varies (specific MIC not provided) | Effective against multiple bacterial strains |
Properties
IUPAC Name |
8-methyl-2-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJORIHKWFSACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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